molecular formula C17H22ClNO4 B1490791 Ethyl 2-(boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate CAS No. 1427501-60-7

Ethyl 2-(boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B1490791
M. Wt: 339.8 g/mol
InChI Key: OKFXIZRMYCIMIC-UHFFFAOYSA-N
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Description

The compound is a derivative of indene with a carboxylate ester group, a chloro group, and a Boc-protected amino group . The Boc group (tert-butoxycarbonyl) is a common protecting group in organic chemistry, particularly for amines .


Synthesis Analysis

While specific synthesis methods for this compound are not available, Boc-protected amines are typically synthesized under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst has been used for the synthesis of N-protected amino esters .


Chemical Reactions Analysis

Boc-protected amines are stable towards most nucleophiles and bases . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been employed in chemoenzymatic routes for the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates using Candida antarctica lipase B, showcasing its utility in producing enantiomerically pure amino acid derivatives, which are crucial for pharmaceutical development (Li, Rantapaju, & Kanerva, 2011).

  • It has been a key intermediate in the synthesis of complex heterocyclic structures, such as in the recyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reactions with amines, offering insights into novel synthetic pathways for functionalized organic compounds (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).

  • The application of microwave irradiation to reactions involving this compound has been studied, showing enhanced reaction efficiency and yield, which is significant for the optimization of synthetic organic chemistry processes (Rábarová, Koiš, Lácová, & Krutošíková, 2004).

Advanced Organic Synthesis

  • In advanced organic synthesis, it serves as a precursor in Wessely oxidation and intramolecular Diels–Alder reactions , leading to the synthesis of complex organic molecules such as (±)-coronafacic acid, demonstrating its versatility in organic synthesis (Yates, Bhamare, Granger, & Macas, 1993).

  • Its reactivity has been exploited in the synthesis of novel heterocyclic systems , illustrating the compound's utility in expanding the scope of available organic molecules for research and development applications (Tumkyavichyus, 1996).

Material Science and Pharmaceuticals

  • Research into its use has extended into material science , where it has been utilized in the preparation of specific pharmaceutical intermediates, showcasing its importance in the synthesis of medically relevant compounds (Kiely, 1991).

  • It has also been a critical component in phosphine-catalyzed annulations , providing a method for the synthesis of highly functionalized tetrahydropyridines, which are valuable in various chemical and pharmaceutical applications (Zhu, Lan, & Kwon, 2003).

Safety And Hazards

While specific safety data for this compound is not available, Boc-protected amines can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

ethyl 5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-5-22-14(20)17(19-15(21)23-16(2,3)4)9-11-6-7-13(18)8-12(11)10-17/h6-8H,5,9-10H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFXIZRMYCIMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate
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Ethyl 2-(boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate
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Ethyl 2-(boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate
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